

Measuring Mitophagy with mt-Keima after ST-539 Treatment: Application Notes and Protocols

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Compound of Interest

Compound Name: ST-539

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Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders and cancer.[1][2][3] The development of pharmacological agents that can modulate mitophagy is therefore of significant therapeutic interest. **ST-539** is a known inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase that negatively regulates mitophagy.[2][4][5] By inhibiting USP30, **ST-539** promotes the clearance of damaged mitochondria.[2][4]

This document provides detailed application notes and protocols for measuring **ST-539**-induced mitophagy using the fluorescent reporter protein mt-Keima. mt-Keima is a pH-sensitive probe targeted to the mitochondrial matrix, making it an ideal tool for monitoring the delivery of mitochondria to the acidic environment of the lysosome during mitophagy.[1][6][7][8][9]

Principle of mt-Keima in Mitophagy Measurement

The fluorescent protein Keima exhibits a pH-dependent excitation spectrum.[8][10][11] When localized in the neutral environment of the mitochondrial matrix (pH ~8.0), mt-Keima is preferentially excited by a shorter wavelength (around 440 nm).[6][9][10][11] Upon induction of mitophagy, mitochondria are engulfed by autophagosomes, which then fuse with lysosomes to form autolysosomes. Within the acidic environment of the lysosome (pH ~4.5), the excitation

maximum of mt-Keima shifts to a longer wavelength (around 586 nm).^{[1][6][7][8][9]} This ratiometric shift allows for the quantification of mitophagy by measuring the fluorescence intensity at both wavelengths, either through microscopy or flow cytometry.^{[1][6]}

ST-539 and its Role in Mitophagy

ST-539 is a small molecule inhibitor of USP30, a deubiquitinating enzyme located on the outer mitochondrial membrane.^{[2][12][13]} USP30 counteracts the ubiquitination of mitochondrial proteins, a key signal for the initiation of mitophagy, particularly in the PINK1/Parkin pathway.^{[14][15][16]} By inhibiting USP30, **ST-539** enhances the ubiquitination of mitochondrial substrates, thereby promoting Parkin-mediated mitophagy and the clearance of damaged mitochondria.^{[2][4]}

Quantitative Data Summary

The following table summarizes representative quantitative data that could be obtained from an experiment measuring mitophagy with mt-Keima after **ST-539** treatment. The data is hypothetical but based on the known effects of **ST-539**.

Treatment Group	Mitophagy Index (Ratio 586nm/440nm)	Percentage of Mitophagic Cells
Vehicle Control	1.0 ± 0.1	5% ± 1%
ST-539 (10 µM)	2.5 ± 0.3	20% ± 3%
CCCP (10 µM) - Positive Control	4.0 ± 0.5	45% ± 5%
ST-539 + Bafilomycin A1	1.2 ± 0.2	6% ± 1.5%

Data are represented as mean ± standard deviation. CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a potent inducer of mitophagy. Bafilomycin A1 is an inhibitor of lysosomal acidification and autophagosome-lysosome fusion, used as a negative control.

Experimental Protocols

Protocol 1: Lentiviral Transduction of mt-Keima

- Cell Culture: Plate target cells (e.g., HeLa, SH-SY5Y) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
- Lentiviral Transduction: Add the mt-Keima lentiviral particles to the cells at a multiplicity of infection (MOI) optimized for your cell line. Include polybrene (4-8 $\mu\text{g/mL}$) to enhance transduction efficiency.
- Incubation: Incubate the cells for 24-48 hours.
- Selection: Replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) if the lentiviral vector contains a resistance gene.
- Expansion: Expand the stable mt-Keima expressing cell line for subsequent experiments.

Protocol 2: Measurement of Mitophagy by Flow Cytometry

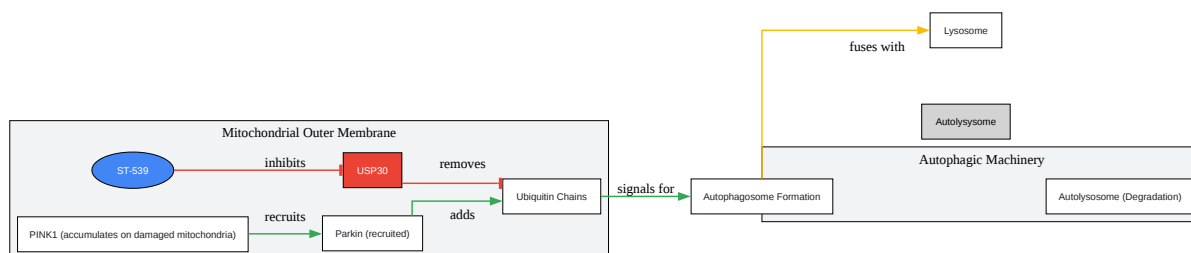
- Cell Seeding: Seed the stable mt-Keima expressing cells into 12-well plates, aiming for 80-90% confluency at the time of treatment.[\[17\]](#)
- Treatment: Treat the cells with **ST-539** at the desired concentrations (e.g., 1-20 μM). Include a vehicle control and a positive control such as CCCP (10 μM). A negative control with an autophagy inhibitor like Bafilomycin A1 (100 nM) is also recommended.[\[1\]](#)
- Incubation: Incubate the cells for the desired treatment duration (e.g., 6-24 hours).
- Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
- Flow Cytometry Analysis:
 - Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
 - Analyze the cells using a flow cytometer equipped with lasers for dual-wavelength excitation (e.g., 405 nm or 440 nm and 561 nm).
 - Collect fluorescence emission at around 620 nm.
 - Gate on the live, single-cell population.

- Create a dot plot of the fluorescence intensity from the two different excitations.
- Quantify the percentage of cells showing a high 561 nm/405 nm (or equivalent) ratio, which represents the mitophagic population.^[1]

Protocol 3: Measurement of Mitophagy by Confocal Microscopy

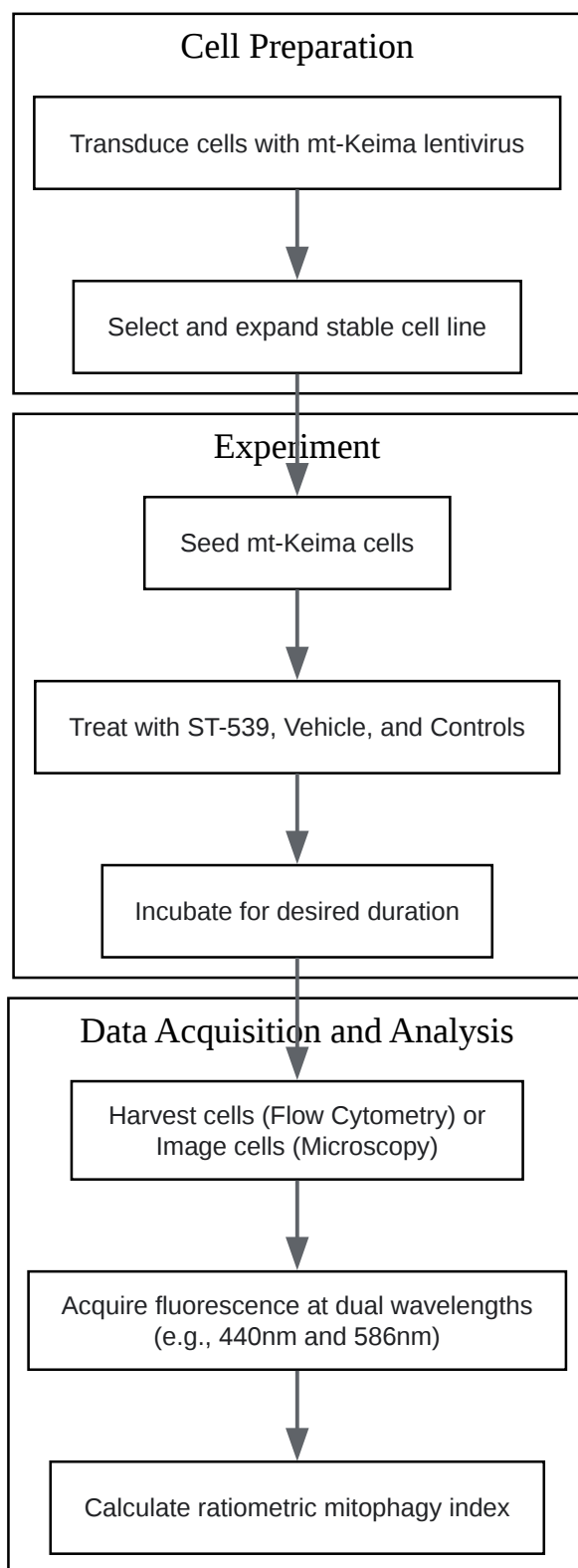
- Cell Seeding: Seed the stable mt-Keima expressing cells onto glass-bottom dishes or chamber slides suitable for microscopy.
- Treatment: Treat the cells as described in Protocol 2.
- Live-Cell Imaging:
 - During the last hour of treatment, place the dish or slide on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).
 - Acquire images using sequential excitation at ~440 nm and ~561 nm, with emission collected at ~620 nm.
 - In healthy cells, the signal from 440 nm excitation (pseudo-colored green) will be dominant in mitochondria.
 - In cells undergoing mitophagy, bright puncta with a strong signal from 561 nm excitation (pseudo-colored red) will appear, representing mitochondria within lysosomes.^{[1][7]}
- Image Analysis:
 - Create a ratiometric image by dividing the 561 nm channel by the 440 nm channel.
 - Quantify the area or intensity of the high-ratio (red) puncta per cell to determine the level of mitophagy.

Visualizations



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Caption: **ST-539** inhibits USP30, promoting mitophagy.



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Caption: Experimental workflow for measuring mitophagy.

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